molecular formula C13H17N3O2 B2416738 (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone CAS No. 2415572-41-5

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone

Cat. No. B2416738
CAS RN: 2415572-41-5
M. Wt: 247.298
InChI Key: UAMKQNLUOJJOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are important in immune system function. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone prevents the activation of downstream signaling pathways, which leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which are involved in the immune response. In clinical trials, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is its high selectivity for JAK3, which reduces the risk of off-target effects. It also has a good safety profile, with no significant adverse events reported in clinical trials. However, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has a short half-life and requires frequent dosing, which can be a limitation in clinical use. It also has potential risks associated with long-term use, such as an increased risk of infection.

Future Directions

There are several future directions for research on (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone. One area of interest is the potential use of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of research is the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further studies are needed to better understand the long-term safety and efficacy of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in clinical use.

Synthesis Methods

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthetic route involves the use of several reagents, including morpholine, 2-cyclopropyl-4,6-dimethylpyrimidine, and 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to effectively inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of these diseases.

properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-8-11(15-12(14-9)10-2-3-10)13(17)16-4-6-18-7-5-16/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMKQNLUOJJOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.